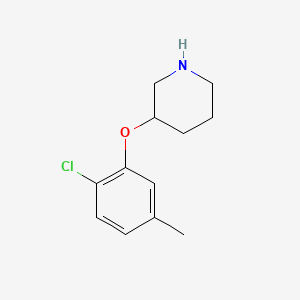

3-(2-Chloro-5-methylphenoxy)piperidine

描述

Contextualizing 3-(2-Chloro-5-methylphenoxy)piperidine within Contemporary Medicinal Chemistry Research

In modern medicinal chemistry, the development of novel molecular entities often involves the strategic combination of well-established pharmacophores—structural units responsible for a drug's biological activity. The compound this compound is a prime example of this approach, featuring both a piperidine (B6355638) ring and a substituted phenoxy moiety.

The piperidine scaffold is a cornerstone in drug design, valued for its ability to introduce favorable physicochemical properties and to serve as a versatile template for interacting with biological targets. Research into related phenoxy-piperidine structures has revealed potential applications in treating central nervous system (CNS) disorders. For instance, studies on analogous 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives have demonstrated potential antidepressant activity. nih.gov Further research into alkoxy-piperidine derivatives has identified compounds that target serotonin (B10506) (5-HT) receptors, such as the 5-HT1A and 5-HT7 subtypes, which are crucial in the pathology of depression. researchgate.net This body of work suggests that the broader class of phenoxy-piperidines, to which this compound belongs, is an active area of investigation for new psychotherapeutic agents. nih.gov

Historical Trajectories of Piperidine Derivatives in Pharmaceutical Discovery Research

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and natural products. Its journey in drug discovery began with the isolation of naturally occurring alkaloids. Piperine, the compound responsible for the pungency of black pepper, and the toxic alkaloid coniine from poison hemlock were among the first piperidine-containing natural products to be identified.

Over the decades, synthetic chemists have embraced the piperidine nucleus, incorporating it into a vast array of therapeutic agents across numerous disease areas. mdpi.com Its prevalence is a testament to its "privileged scaffold" status, meaning it can bind to multiple receptor types. The structural rigidity and conformational flexibility of the piperidine ring allow for precise orientation of substituents to optimize interactions with biological targets.

This has led to the development of blockbuster drugs, including:

Fentanyl: A potent synthetic opioid analgesic.

Ritalin (Methylphenidate): A stimulant used to treat ADHD.

Risperdal (Risperidone): An atypical antipsychotic for schizophrenia and bipolar disorder.

Donepezil: An acetylcholinesterase inhibitor used for Alzheimer's disease.

The historical success and chemical tractability of the piperidine core ensure that novel derivatives continue to be a major focus of pharmaceutical research and development. acs.org

Rationale for Academic Investigation and Development of this compound

The specific academic and developmental interest in this compound stems primarily from its significant structural similarity to known bioactive molecules, particularly the beta-blocker bupranolol (B1668059). mdpi.comdrugbank.com Beta-blockers are a class of drugs used to manage cardiovascular conditions like hypertension, angina, and cardiac arrhythmias by blocking the effects of adrenaline on β-adrenergic receptors. cvpharmacology.com

The molecular structure of bupranolol features the identical 2-chloro-5-methylphenoxy group found in the subject compound. However, in bupranolol, this group is connected to a tert-butylamino propan-2-ol side chain, which is characteristic of many beta-blockers. drugbank.comchemspider.com The investigation of this compound is a logical step in structure-activity relationship (SAR) studies. Researchers often synthesize such analogs to explore how replacing the typical beta-blocker side chain with a different functional group, like a piperidine ring, affects the molecule's pharmacological profile.

The rationale for its investigation can be summarized by two key points:

Exploration of Novel Cardiovascular Agents: By replacing the propanolamine (B44665) side chain of bupranolol with a piperidine moiety, researchers can investigate potential new beta-blockers or other cardiovascular agents with modified properties, such as altered receptor selectivity (e.g., between β1 and β2 receptors), improved bioavailability, or a different side-effect profile.

Development of CNS-Active Compounds: As noted, the phenoxy-piperidine scaffold is actively being explored for antidepressant and other CNS activities. nih.govresearchgate.net The specific substitution pattern on the phenoxy ring of this compound may be investigated to modulate activity and selectivity towards CNS targets like serotonin or dopamine (B1211576) receptors.

The compound therefore represents a scaffold for molecular exploration, serving as a bridge between established cardiovascular drug design and the search for novel CNS therapies.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-chloro-5-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9-4-5-11(13)12(7-9)15-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLVAJJXUNOVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282389 | |

| Record name | 3-(2-Chloro-5-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-30-3 | |

| Record name | 3-(2-Chloro-5-methylphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloro-5-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 3 2 Chloro 5 Methylphenoxy Piperidine

Established Synthetic Routes to 3-(2-Chloro-5-methylphenoxy)piperidine

The construction of the this compound scaffold primarily relies on the formation of an ether linkage between a piperidine (B6355638) core and a substituted phenol (B47542). Key methodologies include adaptations of classical ether synthesis reactions and modern cross-coupling techniques.

Identification of Key Precursors and Reaction Optimization Conditions

The most direct synthetic approach to this compound involves the coupling of two key precursors: 3-hydroxypiperidine (B146073) and 2-chloro-5-methylphenol (B42318). The piperidine nitrogen is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions during the etherification step.

One of the foundational methods for this transformation is the Williamson ether synthesis . This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the alkoxide generated from the protected 3-hydroxypiperidine attacks an activated form of 2-chloro-5-methylphenol, or more commonly, the phenoxide of 2-chloro-5-methylphenol attacks an activated 3-hydroxypiperidine derivative.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| N-Boc-3-hydroxypiperidine | (Structure unavailable) | Piperidine building block with a protected nitrogen and a hydroxyl group for etherification. |

| 2-Chloro-5-methylphenol | (Structure unavailable) | Aryl component providing the 2-chloro-5-methylphenoxy moiety. |

Reaction optimization for the Williamson ether synthesis often involves the careful selection of a base and solvent. Strong bases such as sodium hydride (NaH) are commonly used to deprotonate the hydroxyl group of the N-Boc-3-hydroxypiperidine, forming the corresponding alkoxide. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the SN2 reaction with a suitable electrophile derived from 2-chloro-5-methylphenol.

An alternative and often higher-yielding approach is the Mitsunobu reaction . This reaction allows for the direct coupling of an alcohol and a phenol under mild conditions, using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is known for its reliability and stereochemical inversion at the alcohol center, although for an achiral starting material like 3-hydroxypiperidine, this is not a factor.

Optimization of the Mitsunobu reaction involves controlling the reaction temperature, typically starting at 0°C and allowing it to warm to room temperature, and the order of addition of reagents.

Following the etherification, the Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane, to yield the final product, this compound.

Methodological Advancements and Innovations in this compound Synthesis

While classical methods are effective, advancements in catalysis have introduced more efficient and versatile routes to 3-aryloxypiperidines. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , have been adapted for C-O bond formation. Although primarily used for C-N bond formation, with the appropriate choice of ligands and conditions, this methodology can be applied to the synthesis of aryl ethers. In this context, an N-protected 3-hydroxypiperidine could be coupled with an activated aryl partner like 1-bromo-2-chloro-5-methylbenzene.

Innovations also include the use of microwave-assisted synthesis to accelerate reaction times and improve yields for both Williamson and Mitsunobu-type reactions. The use of solid-supported reagents and catalysts can also simplify purification processes.

Design, Synthesis, and Characterization of Novel Analogues of this compound

The structural framework of this compound offers multiple points for modification to explore structure-activity relationships (SAR) for various biological targets.

Strategic Approaches for Structural Modification and Diversification

The design of novel analogues typically focuses on three main regions of the molecule: the piperidine ring, the phenyl ring, and the piperidine nitrogen.

Modification of the Piperidine Ring: Introduction of substituents at various positions on the piperidine ring can influence the molecule's conformation and interaction with biological targets. This can be achieved by starting with appropriately substituted 3-hydroxypiperidine derivatives.

Modification of the Phenyl Ring: The electronic and steric properties of the molecule can be modulated by altering the substituents on the phenyl ring. This can be accomplished by using different substituted phenols in the initial coupling reaction. For example, replacing the chloro or methyl groups with other halogens, alkyl chains, or electron-withdrawing/donating groups can significantly impact the compound's properties.

N-Substitution of the Piperidine: The secondary amine of the piperidine ring is a key site for diversification. A wide array of substituents can be introduced via N-alkylation, N-acylation, N-sulfonylation, or reductive amination. This allows for the introduction of various functional groups to probe for additional binding interactions or to modify the physicochemical properties of the molecule.

Table 2: Strategies for the Diversification of this compound

| Modification Site | Synthetic Strategy | Examples of Introduced Groups |

| Piperidine Nitrogen | N-Alkylation | Benzyl, substituted alkyl chains |

| Piperidine Nitrogen | N-Acylation | Acetyl, benzoyl |

| Piperidine Nitrogen | Reductive Amination | Substituted benzylamines |

| Phenyl Ring | Use of substituted phenols | Fluoro, bromo, methoxy, trifluoromethyl |

Synthetic Challenges and Methodological Solutions in Analogue Development

The synthesis of analogues of this compound is not without its challenges.

A significant challenge in the synthesis of N-substituted analogues is the potential for over-alkylation or the formation of quaternary ammonium (B1175870) salts. This can often be controlled by careful stoichiometry and reaction conditions. For reductive amination, the choice of reducing agent, such as sodium triacetoxyborohydride, is crucial for achieving high yields and avoiding side reactions.

When modifying the phenyl ring with certain functional groups, compatibility with the chosen synthetic route must be considered. For example, strongly electron-withdrawing groups on the phenol may decrease its nucleophilicity in Williamson ether synthesis. In such cases, alternative coupling strategies like the Buchwald-Hartwig C-O coupling might be more effective.

Purification of the final products, particularly diastereomeric mixtures if chiral centers are introduced, can be challenging. Chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), are often necessary to isolate pure compounds. The characterization of novel analogues relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm their structure and purity.

Computational and Theoretical Investigations of 3 2 Chloro 5 Methylphenoxy Piperidine

Molecular Modeling and Docking Studies of 3-(2-Chloro-5-methylphenoxy)piperidine

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor). This information is vital for understanding the potential biological effects of a compound.

Conformational Analysis and Energy Landscape Mapping

A thorough conformational analysis and energy landscape mapping for this compound has not been reported in the scientific literature. This type of study would identify the most stable three-dimensional shapes (conformations) of the molecule and the energy barriers between them. Understanding the conformational preferences of a molecule is essential as it dictates how it can interact with a receptor.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

QSAR studies are a set of computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Selection of Molecular Descriptors and Model Development

The development of a QSAR model begins with the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. For a series of this compound derivatives, this would involve synthesizing a library of related compounds and evaluating their biological activity. As no such library or associated activity data has been published, no QSAR models have been developed. General QSAR studies on other piperidine (B6355638) derivatives have utilized a range of descriptors to build models for activities such as acetylcholinesterase inhibition and anti-HIV-1 activity.

Predictive Modeling for Biological Activity Potential

Without a developed QSAR model, it is not possible to perform predictive modeling for the biological activity potential of this compound derivatives. The goal of such a model would be to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Preclinical in Vitro Pharmacological and Biological Activity Research of 3 2 Chloro 5 Methylphenoxy Piperidine

Receptor Binding Profile Analysis of 3-(2-Chloro-5-methylphenoxy)piperidine Analogues

Research into phenoxyalkylpiperidine derivatives has revealed a strong affinity for sigma (σ) receptors, which are recognized as promising therapeutic targets for a variety of central nervous system disorders.

Investigation of Sigma Receptor Affinity (e.g., Sigma-1, Sigma-2)

Studies on a series of phenoxyalkylpiperidines have demonstrated that these compounds can bind with high affinity to the sigma-1 (σ1) receptor, and to a lesser extent, the sigma-2 (σ2) receptor. The general structure of these analogues consists of a phenoxy ring connected by an alkyl chain to a piperidine (B6355638) moiety.

The affinity of these compounds for sigma receptors is significantly influenced by the substitution pattern on both the phenoxy and piperidine rings. For instance, research on N-[(4-chlorophenoxy)ethyl]piperidines and their N-[(4-methoxyphenoxy)ethyl]piperidine counterparts has shown that the phenoxy portion linked to a piperidine basic moiety is an effective scaffold for achieving high affinity and selectivity for the σ1 receptor over the σ2 receptor. uniba.it

In radioligand binding assays, several analogues have displayed subnanomolar to micromolar Ki values at σ1 and σ2 receptors. uniba.it The presence of a p-chloro substituent on the phenoxy ring generally resulted in slightly higher σ1 receptor affinity compared to a p-methoxy group. uniba.it For example, 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) showed a Ki of 0.86 nM for the σ1 receptor. uniba.it

Interactive Data Table: Sigma Receptor Binding Affinities of Selected Phenoxyalkylpiperidine Analogues

| Compound | Substituent (Phenoxy) | Substituent (Piperidine) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

|---|---|---|---|---|

| 1a | p-Chloro | 4-Methyl | 0.86 | >100 |

| 1b | p-Methoxy | 4-Methyl | 0.89 | >100 |

| (S)-2a | p-Chloro | (S)-2-Methyl | 1.18 | 52.3 |

| (R)-2a | p-Chloro | (R)-2-Methyl | 0.34 | 103 |

| (S)-3a | p-Chloro | (S)-3-Methyl | 0.95 | 135 |

| (R)-3a | p-Chloro | (R)-3-Methyl | 0.52 | 211 |

Data sourced from a study on phenoxyalkylpiperidines. uniba.it

Evaluation of Other Neurotransmitter Receptor Interactions

While the primary focus of research on these analogues has been on sigma receptors, the piperidine scaffold is known to interact with a wide range of neurotransmitter receptors. However, specific data on the interaction of this compound analogues with other neurotransmitter receptors is limited in the available literature. Generally, high selectivity for sigma-1 receptors over other CNS-related receptors is a key objective in the development of these compounds. researchgate.net

Enzyme Inhibition and Modulation Studies

The phenoxyalkylpiperidine scaffold has been investigated for its interaction with the Δ8-Δ7 sterol isomerase (SI), also known as the emopamil (B1663351) binding protein (EBP). uniba.it This enzyme is of interest due to its structural relation to the σ2/TMEM97 receptor. uniba.it

Studies have shown that N-[(4-chlorophenoxy)ethyl]piperidines can be high-affinity SI ligands, with some compounds exhibiting Ki values below 5 nM. uniba.it In contrast, the corresponding p-methoxy derivatives generally showed reduced affinity for the SI site, leading to greater σ1 versus SI selectivity for the p-methoxy series. uniba.it

Structure-Activity Relationship (SAR) Elucidation for this compound Analogues

The systematic modification of the phenoxyalkylpiperidine structure has provided valuable insights into the structure-activity relationships governing their biological activity.

Impact of Substituent Modifications on Receptor Binding Affinities

The nature and position of substituents on both the phenoxy and piperidine rings play a crucial role in determining the binding affinity and selectivity for sigma receptors.

Phenoxy Ring Substitution: As previously noted, a p-chloro substituent on the phenoxy ring tends to confer a slightly higher affinity for the σ1 receptor compared to a p-methoxy group. uniba.it This suggests that a more hydrophobic group at this position may be beneficial for binding. uniba.it

Piperidine Ring Substitution: The position of a methyl group on the piperidine ring has been systematically explored. A 4-methyl substituent on the piperidine ring was found to be optimal for interaction with the σ1 subtype. uniba.it Increasing the degree of methylation at the carbon atoms alpha to the piperidine nitrogen progressively decreased the affinity for the σ1 receptor. uniba.it For instance, 2,2,6,6-tetramethylated derivatives showed no measurable σ1 affinity. uniba.it

Alkyl Linker Length: The length of the alkyl chain connecting the phenoxy and piperidine moieties also influences affinity. Increasing the linker from one to two methylene (B1212753) units has been shown to increase σ1 affinity, likely by allowing the phenoxy moiety to better occupy a hydrophobic region of the binding site. uniba.it

Stereochemical Influences on In Vitro Biological Activity

Stereochemistry can have a significant impact on the biological activity of chiral phenoxyalkylpiperidine analogues. However, studies on enantiomeric pairs of these compounds have shown little to moderate differences in their binding affinities for sigma receptors. uniba.it For example, the (R)-enantiomer of a 2-methylpiperidine (B94953) derivative showed a 4-fold higher affinity than the corresponding (S)-isomer, indicating that while stereochemistry plays a role, it is not always the dominant factor for affinity in this class of compounds. uniba.it The presence of a chiral center on the ethylenic chain appears to have a more pronounced effect on affinity compared to a chiral center on the piperidine ring itself. uniba.it

Cellular Mechanism of Action Investigations (Preclinical In Vitro Models)

Following a comprehensive review of publicly available scientific literature, no specific preclinical in vitro research data was found for the compound this compound concerning its cellular mechanism of action. The subsequent sections on intracellular signaling pathway investigations and the assessment of specific cellular targets, therefore, remain unaddressed due to the absence of published studies on this particular molecule.

Intracellular Signaling Pathway Investigations

No published research could be identified that investigates the effects of this compound on any intracellular signaling pathways.

Assessment of Specific Cellular Targets

There is no available data from in vitro studies to identify or confirm specific cellular targets of this compound.

Advanced Analytical Methodologies in the Research of 3 2 Chloro 5 Methylphenoxy Piperidine

Spectroscopic Methods for Structural Elucidation of Research Samples (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are powerful tools for elucidating the molecular structure of compounds like 3-(2-Chloro-5-methylphenoxy)piperidine by providing detailed information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the protons of the piperidine (B6355638) ring and the substituted phenoxy group. The aromatic protons on the chloro-methyl-substituted benzene (B151609) ring would typically appear in the downfield region (approximately 6.8-7.5 ppm) with splitting patterns dictated by their substitution. The methyl group protons would present as a singlet further upfield. The protons on the piperidine ring, including the one attached to the carbon bearing the phenoxy group, would exhibit complex multiplets in the aliphatic region of the spectrum due to spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The aromatic carbons would resonate in the downfield region (around 110-160 ppm), with the carbon attached to the oxygen appearing at a higher chemical shift. The carbons of the piperidine ring would be found in the upfield region, and the methyl carbon would be one of the most upfield signals.

While specific spectral data for this compound is not publicly available, the expected chemical shifts can be predicted based on analogous structures. For instance, in related N-substituted piperidine derivatives, the piperidine ring protons and carbons show characteristic chemical shift ranges that are influenced by the nature of the substituent.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₁₂H₁₆ClNO). The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns observed in the mass spectrum would offer further structural clues, likely involving cleavage of the ether linkage or fragmentation of the piperidine ring.

Illustrative Spectroscopic Data for a Related Piperidine Derivative

| Technique | Observed Data Type | Expected Features for a 3-Aryloxy-piperidine Structure |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (6.8-7.5 ppm), Piperidine CH-O (4.0-4.5 ppm), Piperidine CH₂ (1.5-3.5 ppm), Aromatic CH₃ (2.2-2.5 ppm) |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic C-O (~155 ppm), Aromatic C-Cl (~130 ppm), Aromatic CH (~115-130 ppm), Piperidine C-O (~75 ppm), Piperidine CH₂ (~20-50 ppm), Aromatic CH₃ (~20 ppm) |

| Mass Spectrometry | m/z Ratios | Molecular Ion Peak [M]⁺, Isotopic pattern for Chlorine [M+2]⁺, Fragments corresponding to the phenoxy and piperidine moieties. |

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are essential for separating the components of a mixture, thereby allowing for the assessment of a sample's purity and the isolation of the target compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed for purity assessment.

Methodology: A common setup would involve a C18 stationary phase column. The mobile phase would typically be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode. Detection is often achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound absorbs strongly.

Application: By analyzing a sample, the purity can be determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. This method can be validated for linearity, accuracy, and precision to ensure reliable quantification of purity. For related piperidine analogs, HPLC methods have been developed with limits of quantification in the nanogram per milliliter range, demonstrating high sensitivity. nih.gov

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile or semi-volatile compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. However, direct analysis is also possible.

Methodology: The sample would be injected into a heated port and vaporized, then carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The retention time is a characteristic property of the compound under specific GC conditions.

Application: GC-MS provides a dual confirmation of identity through the retention time from the GC and the mass spectrum from the MS detector. This is particularly useful for identifying and quantifying impurities in a research sample. The selectivity and sensitivity of GC-MS make it a valuable tool for ensuring the high purity required for research applications.

Typical Chromatographic Conditions for Piperidine Derivatives

| Technique | Parameter | Typical Value/Condition for Piperidine Analysis |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Phosphate Buffer | |

| Detection | UV at ~254 nm | |

| Flow Rate | 1.0 mL/min | |

| GC | Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Future Directions and Emerging Research Avenues for 3 2 Chloro 5 Methylphenoxy Piperidine

Exploration of Novel Therapeutic Research Targets and Biological Pathways

The future exploration of 3-(2-Chloro-5-methylphenoxy)piperidine will likely focus on identifying and validating its biological targets and understanding its mechanism of action. Given the diverse activities of piperidine (B6355638) derivatives, several therapeutic areas present promising avenues for investigation. ajchem-a.comnih.gov

Neurological and Psychiatric Disorders: Analogues of phenoxy-piperidine have demonstrated potential as antidepressants. nih.gov This suggests that this compound could be investigated for its interaction with neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576) receptors, which are key targets in the treatment of depression, anxiety, and other psychiatric conditions. Future studies could involve screening the compound against a panel of central nervous system (CNS) receptors and transporters.

Oncology: The piperidine scaffold is a component of various anticancer agents. mdpi.comnih.gov Research could be directed towards evaluating the cytotoxic effects of this compound on various cancer cell lines. Mechanistic studies might explore its potential to induce apoptosis, inhibit cell cycle progression, or interfere with specific signaling pathways implicated in cancer development. nih.gov

Infectious Diseases: The structural features of this compound, including the chlorinated phenoxy group, may confer antimicrobial or antiviral properties. The CCl3 group, for instance, has been shown to be essential for antiplasmodial activity in some quinoxaline (B1680401) derivatives. nih.gov Future research could assess the activity of this compound against a range of bacterial and viral pathogens.

Inflammatory and Metabolic Diseases: Some piperidine derivatives exhibit anti-inflammatory and antioxidant properties. ajchem-a.com Dihydrofuro[3,2-b]piperidine derivatives have been identified as potent α-glucosidase inhibitors, suggesting a potential role in managing diabetes. mdpi.com Investigating the effect of this compound on inflammatory pathways and metabolic enzymes could reveal new therapeutic opportunities.

A summary of potential therapeutic research areas for this compound is presented in the table below.

| Therapeutic Area | Potential Research Targets | Rationale Based on Analogues |

| Neurology/Psychiatry | Serotonin Receptors, Dopamine Receptors, Neurotransmitter Transporters | Phenoxy-piperidine analogues have shown antidepressant-like activity. nih.gov |

| Oncology | Kinases, Apoptotic Pathways, Cell Cycle Regulators | Piperidine is a common scaffold in anticancer drugs. nih.gov |

| Infectious Diseases | Bacterial Enzymes, Viral Entry/Replication Proteins | Halogenated functional groups can contribute to antimicrobial activity. nih.gov |

| Inflammation/Metabolism | Cyclooxygenase (COX) Enzymes, α-Glucosidase | Piperidine derivatives have demonstrated anti-inflammatory and antidiabetic potential. ajchem-a.commdpi.com |

Development of Advanced Methodologies for Studying this compound and Its Analogues

Advancements in chemical synthesis and analytical techniques will be crucial for the future study of this compound.

Synthetic Methodologies: The development of modular and efficient synthetic routes will be essential for creating a library of analogues based on the this compound scaffold. Recent innovations, such as combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, offer streamlined approaches to generating complex piperidine derivatives. news-medical.netmedhealthreview.com This would enable systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for identified biological targets.

Analytical and Characterization Techniques: A thorough understanding of the three-dimensional structure of this compound and its analogues is critical for elucidating their interaction with biological targets. Advanced analytical techniques will play a pivotal role in this characterization.

| Analytical Technique | Application in Studying this compound |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the precise chemical structure and stereochemistry of synthesized analogues. |

| X-ray Crystallography | Determination of the three-dimensional arrangement of atoms in the solid state, providing insights into conformational preferences. |

| Mass Spectrometry (MS) | Accurate determination of molecular weight and fragmentation patterns for structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Purification of synthesized compounds and assessment of their purity. |

Integration with Systems Biology and Cheminformatics Approaches in Preclinical Research

The integration of computational tools and systems-level biological analysis will be instrumental in accelerating the preclinical development of this compound.

Cheminformatics and In Silico Modeling: Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, cheminformatics can be used to build and analyze virtual libraries of related compounds. rsc.org In silico techniques such as molecular docking and molecular dynamics simulations can predict how these molecules might bind to specific protein targets. nih.govgsconlinepress.comresearchgate.net This can help prioritize the synthesis of analogues with a higher probability of desired biological activity and can provide insights into the molecular basis of their action. For example, population-based simulators can be used to predict drug-drug interactions in silico. clinicalresearchnewsonline.com

Systems Biology: A systems biology approach considers the broader biological context in which a compound acts. nih.govresearchgate.net Instead of focusing on a single target, systems biology methods analyze the effect of a compound on entire cellular networks and pathways. High-throughput screening technologies can assess the impact of this compound on gene expression, protein levels, and metabolite profiles. This holistic view can help to identify both on-target and off-target effects, providing a more comprehensive understanding of the compound's biological activity and potential therapeutic applications. researchgate.net

| Computational Approach | Application in Preclinical Research |

| Cheminformatics | Analysis of chemical space and design of focused compound libraries. rsc.org |

| Molecular Docking | Prediction of binding modes and affinities to protein targets. gsconlinepress.com |

| Molecular Dynamics | Simulation of the dynamic behavior of the compound-target complex over time. nih.gov |

| Systems Biology | Analysis of global changes in cellular networks in response to the compound. nih.gov |

By leveraging these interdisciplinary approaches, future research on this compound can move beyond preliminary investigations to a more targeted and informed drug discovery and development process.

常见问题

Q. What are the recommended safety protocols for handling 3-(2-Chloro-5-methylphenoxy)piperidine in laboratory settings?

Methodological Answer:

- Storage: Store in a dry environment at 2–8°C to prevent degradation. Use airtight containers to avoid moisture absorption and accidental spills .

- Personal Protective Equipment (PPE): Wear NIOSH-approved gloves (e.g., nitrile), EN 166-compliant safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Spill Management: Isolate the area, use non-sparking tools for collection, and dispose of contaminated materials via hazardous waste protocols. Avoid generating dust or aerosols .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify substituent positions. For example, the piperidine ring protons typically appear as multiplets in δ 1.5–3.5 ppm, while aromatic protons (chloro-methylphenoxy group) resonate near δ 6.5–7.5 ppm .

- Elemental Analysis: Compare experimental C, H, N, and Cl percentages with theoretical values (e.g., C: ~60%, H: ~6%, Cl: ~12%) to confirm purity .

- Mass Spectrometry (MS): Use high-resolution MS to validate the molecular ion peak (e.g., [M+H] at m/z ~240) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high enantiomeric excess?

Methodological Answer:

- Catalyst Screening: Test chiral catalysts (e.g., BINAP-metal complexes) in nucleophilic substitution reactions. Monitor enantioselectivity via chiral HPLC .

- Solvent Effects: Compare polar aprotic solvents (e.g., DMF, THF) to balance reaction rate and stereochemical control. Use -NMR to track intermediate stability .

- Factorial Design: Employ a 2 factorial experiment to assess temperature, catalyst loading, and solvent polarity interactions. Analyze yield and ee using ANOVA .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects. Use IC values with 95% confidence intervals .

- Receptor Binding Studies: Perform competitive radioligand assays to distinguish direct receptor modulation from off-target effects (e.g., GPCR vs. kinase inhibition) .

- Meta-Analysis: Compare published datasets using tools like PRISMA to identify methodological inconsistencies (e.g., varying solvent concentrations in viability assays) .

Q. How can computational modeling predict the ecological toxicity of this compound when experimental data are limited?

Methodological Answer:

- QSAR Models: Use Quantitative Structure-Activity Relationship (QSAR) tools (e.g., ECOSAR) to estimate LC values for aquatic organisms based on logP and molecular weight .

- Molecular Dynamics (MD): Simulate interactions with soil organic matter to predict mobility and bioaccumulation potential .

- Read-Across Analysis: Compare with structurally similar compounds (e.g., 4-fluorobenzylpiperidine analogs) to infer persistence and degradation pathways .

Q. What experimental frameworks link the mechanism of action of this compound to broader pharmacological theories?

Methodological Answer:

- Kinetic Studies: Measure enzyme inhibition constants () under varying substrate concentrations to test competitive vs. non-competitive inhibition models .

- Pathway Mapping: Integrate transcriptomic data (RNA-seq) with KEGG pathway analysis to identify upregulated/downregulated targets (e.g., cytochrome P450 enzymes) .

- Theoretical Alignment: Align findings with established frameworks like Lipinski’s Rule of Five to assess drug-likeness and bioavailability hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。